molecular formula C9H9BrClNO B1280585 2-bromo-N-(4-chlorophenyl)propanamide CAS No. 77112-25-5

2-bromo-N-(4-chlorophenyl)propanamide

Cat. No.: B1280585
CAS No.: 77112-25-5
M. Wt: 262.53 g/mol
InChI Key: YUNYBWXZHGUNNQ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 4-chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide can be achieved through several methods. One common approach involves the bromination of N-(4-chlorophenyl)propanamide. The reaction typically proceeds as follows:

    Starting Material: N-(4-chlorophenyl)propanamide

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or dichloromethane

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours.

The bromination reaction results in the substitution of a hydrogen atom on the second carbon of the propanamide chain with a bromine atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as 2-hydroxy-N-(4-chlorophenyl)propanamide or 2-amino-N-(4-chlorophenyl)propanamide can be formed.

    Reduction Reactions: The major product is 2-bromo-N-(4-chlorophenyl)propanamine.

    Oxidation Reactions: The major product is 2-bromo-N-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

2-bromo-N-(4-chlorophenyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to investigate the biological activity of amide derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chlorophenyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine and chlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-fluorophenyl)propanamide: Similar structure with a fluorine atom instead of a chlorine atom.

    2-bromo-N-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a chlorine atom.

    2-chloro-N-(4-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-N-(4-chlorophenyl)propanamide is unique due to the presence of both bromine and chlorophenyl groups, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYBWXZHGUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506481
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77112-25-5
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroaniline (400 mg, 3.13 mmol) in anhydrous dichloromethane at room temperature under N2 was added slowly 2-bromopropanoyl chloride (474 μL, 4.7 mmol). The reaction mixture was stirred at room temperature for 2 h and then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic extracts were combined, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to give 2-bromo-N-(4-chlorophenyl)propanamide, which was used without further purifications.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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